An In-Depth Technical Guide to (S)-3-(N-Acetyl-N-methylamino)pyrrolidine: A Key Chiral Building Block in Modern Drug Discovery
An In-Depth Technical Guide to (S)-3-(N-Acetyl-N-methylamino)pyrrolidine: A Key Chiral Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-(N-Acetyl-N-methylamino)pyrrolidine is a chiral heterocyclic compound that has garnered significant interest within the pharmaceutical and medicinal chemistry sectors. As a functionalized pyrrolidine derivative, its stereochemically defined structure makes it a valuable building block for the synthesis of complex molecular architectures with specific biological activities. The pyrrolidine ring is a "privileged scaffold," a structural motif frequently found in FDA-approved drugs, underscoring its importance in the design of novel therapeutics targeting a wide array of human diseases.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, analytical characterization, and applications of (S)-3-(N-Acetyl-N-methylamino)pyrrolidine, with a particular focus on its role as a key intermediate in the development of central nervous system (CNS) pharmaceuticals.[2]
Core Physicochemical Properties
The foundational step in utilizing any chemical entity in a research or development setting is a thorough understanding of its fundamental properties. The molecular weight and formula are critical for stoichiometric calculations in synthesis and for analytical characterization.
| Property | Value | Source(s) |
| Molecular Weight | 142.20 g/mol | [3] |
| Molecular Formula | C₇H₁₄N₂O | [3] |
| IUPAC Name | N-methyl-N-[(3S)-pyrrolidin-3-yl]acetamide | [3] |
| CAS Number | 550370-77-9 | [3] |
| Boiling Point | ~250 °C | [2] |
| Density | ~1.07 g/cm³ | [2] |
Synthesis and Stereochemical Integrity
The synthesis of (S)-3-(N-Acetyl-N-methylamino)pyrrolidine is a multi-step process that requires careful control to maintain the desired stereochemistry, which is crucial for its intended biological activity. A common and logical synthetic approach begins with a readily available, enantiopure starting material such as (S)-3-aminopyrrolidine or a protected derivative.
Proposed Synthetic Pathway
A plausible and efficient synthesis can be envisioned starting from a Boc-protected (S)-3-aminopyrrolidine derivative. The Boc (tert-butyloxycarbonyl) group is an excellent choice for protecting the pyrrolidine nitrogen due to its stability under a range of reaction conditions and its straightforward removal under acidic conditions.
The key transformations in this synthetic route are:
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N-Methylation: Introduction of a methyl group onto the 3-amino substituent. This is typically achieved via reductive amination with formaldehyde and a reducing agent like sodium triacetoxyborohydride, or through direct alkylation with a methylating agent.
-
N-Acetylation: The addition of an acetyl group to the newly formed secondary amine. This is a standard amide bond formation reaction, often accomplished using acetyl chloride or acetic anhydride in the presence of a non-nucleophilic base such as triethylamine or pyridine.
-
Deprotection (if necessary): If the pyrrolidine nitrogen is protected (e.g., with a Boc group), a final deprotection step is required. For a Boc group, this is typically achieved with a strong acid like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM).
Experimental Protocol: A Representative N-Acetylation Step
The following protocol outlines a general procedure for the N-acetylation of a secondary amine, a key step in the synthesis of the title compound. This protocol is based on standard organic chemistry practices and should be adapted and optimized for the specific substrate.
Objective: To acetylate (S)-3-(methylamino)pyrrolidine to yield (S)-3-(N-Acetyl-N-methylamino)pyrrolidine.
Materials:
-
(S)-3-(methylamino)pyrrolidine
-
Acetyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of (S)-3-(methylamino)pyrrolidine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane at 0 °C (ice bath), add acetyl chloride (1.1 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by flash column chromatography on silica gel to obtain pure (S)-3-(N-Acetyl-N-methylamino)pyrrolidine.
Caption: A simplified workflow for the synthesis of (S)-3-(N-Acetyl-N-methylamino)pyrrolidine.
Analytical Characterization
Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any chemical workflow. The primary methods for characterization include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrolidine ring, the N-methyl group, and the acetyl group. Due to the presence of the chiral center at the 3-position, the protons on the pyrrolidine ring may exhibit complex splitting patterns. The N-methyl and acetyl methyl groups should appear as sharp singlets.
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¹³C NMR: The carbon NMR spectrum should show seven distinct carbon signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the acetyl group will be the most downfield signal. The carbons of the pyrrolidine ring will appear in the aliphatic region, and the two methyl carbons will be the most upfield signals.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns. For (S)-3-(N-Acetyl-N-methylamino)pyrrolidine, the expected molecular ion peak [M+H]⁺ would be at m/z 143.1182, corresponding to the molecular formula C₇H₁₅N₂O⁺.
Applications in Drug Discovery and Development
The true value of (S)-3-(N-Acetyl-N-methylamino)pyrrolidine lies in its application as a versatile chiral intermediate for the synthesis of high-value active pharmaceutical ingredients (APIs).[2] Its structure is particularly suited for creating complex molecules with high selectivity and bioavailability, which are desirable properties for drugs targeting the central nervous system.[2]
Role as a Chiral Building Block
The stereochemistry at the 3-position of the pyrrolidine ring is often critical for the biological activity of the final drug molecule. The use of an enantiopure building block like the (S)-enantiomer of this compound allows for the stereoselective synthesis of the target drug, avoiding the need for costly and often difficult chiral separations later in the synthetic sequence.
Therapeutic Areas of Interest
Pyrrolidine-based compounds have been successfully developed into drugs for a wide range of therapeutic areas, including:
-
Antipsychotics and Antidepressants: The pyrrolidine scaffold can be found in a number of drugs targeting CNS disorders.[2]
-
Antiviral Agents: Pyrrolidine derivatives have been incorporated into drugs for the treatment of viral infections.
-
Antidiabetic Agents: For example, the DPP-4 inhibitor vildagliptin, used to treat type 2 diabetes, contains a pyrrolidine moiety, although it is a different derivative.[4]
-
Antibiotics: Some fluoroquinolone antibiotics incorporate a pyrrolidine ring to enhance their antibacterial activity.[5]
While a specific marketed drug directly synthesized from (S)-3-(N-Acetyl-N-methylamino)pyrrolidine is not publicly documented, its structural motifs are highly relevant to the development of novel therapeutics in the CNS space. For instance, it could be a precursor for developing analogs of drugs like Taltirelin , a thyrotropin-releasing hormone (TRH) analog used for spinocerebellar degeneration, which features a modified proline (pyrrolidine) structure.[6][]
Caption: The central role of the title compound as a building block for various therapeutic areas.
Safety, Handling, and Storage
As with all laboratory chemicals, proper handling and storage procedures are paramount to ensure safety. While a specific safety data sheet (SDS) for (S)-3-(N-Acetyl-N-methylamino)pyrrolidine is not widely available, guidelines for related pyrrolidine derivatives should be followed.
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations. This typically involves incineration by a licensed professional waste disposal service.[8]
Conclusion
(S)-3-(N-Acetyl-N-methylamino)pyrrolidine is a valuable and versatile chiral building block in the field of drug discovery and development. Its well-defined stereochemistry and functional groups provide a robust platform for the synthesis of complex, biologically active molecules, particularly those targeting the central nervous system. A thorough understanding of its physicochemical properties, synthetic routes, and analytical characteristics is essential for its effective utilization in the laboratory. As the demand for novel therapeutics continues to grow, the importance of such specialized chemical intermediates in the drug development pipeline is undeniable.
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Lall, M. S., et al. (2012). Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. The Journal of Organic Chemistry, 77(10), 4732–4739. [Link]
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Thirupathi, P., et al. (2012). Taltirelin is a superagonist at the human thyrotropin-releasing hormone receptor. British Journal of Pharmacology, 167(4), 848–858. [Link]
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Kinoshita, K., et al. (1995). [Synthesis and pharmacological action of TRH analog peptide (Taltirelin)]. Nihon yakurigaku zasshi. Folia pharmacologica Japonica, 105(5), 307–317. [Link]
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